alpha-D-Mannose
Overview
Description
Alpha-D-Mannose is a naturally occurring aldohexose sugar and an epimer of glucose at the C-2 position. It is commonly found in nature as a component of mannan, a polysaccharide. This compound plays a crucial role in human metabolism, particularly in the glycosylation of certain proteins. It is widely used in various industries, including food, medicine, and cosmetics, due to its low-calorie and non-toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Mannose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of D-glucose using enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase . Another method involves the extraction of D-mannose from deproteinized palm kernels using microwave-assisted sulfuric acid treatment .
Industrial Production Methods: Industrial production of this compound often relies on enzymatic conversion due to its efficiency and specificity. Enzymes such as D-lyxose isomerase and D-mannose isomerase are used to convert D-glucose into D-mannose. This method is preferred over chemical synthesis and plant extraction as it meets the industrial demand for D-mannose .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form D-mannonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield D-mannitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives such as methyl alpha-D-mannoside
Major Products Formed:
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: Methyl alpha-D-mannoside
Scientific Research Applications
Alpha-D-Mannose has a wide range of applications in scientific research:
Biology: Plays a role in glycosylation processes, which are essential for protein folding and stability.
Industry: Utilized in the production of low-calorie sweeteners and as an additive in food and cosmetics.
Mechanism of Action
Alpha-D-Mannose exerts its effects primarily through its interaction with bacteria. It inhibits the adhesion of Escherichia coli to the urothelium, thereby preventing urinary tract infections. This anti-adhesive effect is not considered a pharmacological action, making this compound suitable for classification as a medical device . The molecular targets involved in this mechanism include bacterial receptors that bind to mannose residues .
Comparison with Similar Compounds
Alpha-D-Mannose is unique due to its specific role in preventing bacterial adhesion and its applications in glycosylation processes. Similar compounds include:
D-Glucose: An epimer of this compound at the C-2 position, widely used in energy metabolism.
D-Mannitol: A reduction product of this compound, used as a sugar alcohol in food and pharmaceuticals.
D-Galactose: Another aldohexose sugar, involved in the synthesis of glycoproteins and glycolipids
This compound stands out due to its specific applications in preventing urinary tract infections and its role in glycosylation, which are not shared by all similar compounds.
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
Record name | alpha-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
Record name | alpha-D-Mannopyranose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11733 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | D-Mannose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
713.0 mg/mL at 17 °C | |
Record name | D-Mannose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
Record name | α-D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-D-Mannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |
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Record name | .ALPHA.-D-MANNOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | D-Mannose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
Record name | D-Mannose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-D-mannose interact with lectins?
A1: this compound binds specifically to certain lectins. For example, the lectin Concanavalin A (Con A) exhibits high affinity for this compound residues. [, , , , ] This interaction is often studied using techniques like lectin histochemistry and agglutination assays. [, , ]
Q2: What are the downstream effects of this compound binding to its targets?
A2: The effects of this compound binding depend on the target molecule. In the context of fertilization, this compound residues on the zona pellucida of pig oocytes may act as components of sperm receptors, potentially inducing acrosome reaction and facilitating sperm penetration. [] In other systems, this compound-containing glycoproteins might be involved in apoptosis regulation. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H12O6 and its molecular weight is 180.16 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: While the provided papers do not contain detailed spectroscopic data, techniques like NMR spectroscopy have been used to characterize this compound-containing compounds and their derivatives. [, ]
Q5: Has computational chemistry been used to study this compound?
A5: While the provided papers do not focus on computational studies of this compound, molecular modeling was used to investigate the interaction of a brominated derivative of mannose with a lectin. [] This suggests the potential for applying computational methods to understand this compound interactions.
Q6: Are there any formulation strategies mentioned for this compound?
A6: The provided papers do not discuss specific formulation strategies for this compound.
Q7: Is there any information on the safety and toxicity of this compound?
A7: The provided research papers primarily focus on the biochemical and molecular aspects of this compound and do not contain detailed safety or toxicity data.
Q8: What is known about the pharmacokinetics and pharmacodynamics of this compound?
A8: The provided papers primarily focus on biochemical and cellular studies and do not provide information on the pharmacokinetics or pharmacodynamics of this compound.
Q9: How does the distribution of this compound residues vary across different biological systems?
A9: Research indicates that the distribution of this compound residues is not uniform. Lectin histochemical studies have revealed variations in the presence and localization of this compound-containing glycoconjugates in different tissues and cell types, such as in the epididymal ductuli efferentes of lizards [], the scrotal skin of horses [], and the epiphyseal cartilage-plate of rabbit tibia. []
Q10: What are the potential implications of altered this compound expression in disease?
A10: Although not extensively covered in the provided papers, alterations in glycosylation patterns, including those involving this compound, have been linked to various pathological conditions. For example, abnormal glycoprotein expression in the placenta, including changes in this compound-containing glycoproteins, has been associated with intrauterine growth retardation (IUGR). []
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